molecular formula C9H15NO B1630275 6-Azaspiro[4.5]decan-9-one CAS No. 362053-34-7

6-Azaspiro[4.5]decan-9-one

Cat. No.: B1630275
CAS No.: 362053-34-7
M. Wt: 153.22 g/mol
InChI Key: SVLAENMLBDXUTP-UHFFFAOYSA-N
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Description

6-Azaspiro[4.5]decan-9-one is a bicyclic organic compound featuring a spirocyclic framework with a nitrogen atom at the 6-position and a ketone group at the 9-position. This structure is a critical intermediate in the synthesis of bioactive marine alkaloids such as pinnaic acid and halichlorine, which exhibit anti-inflammatory and inhibitory properties against phospholipase A2 . The spirocyclic architecture imparts unique conformational rigidity, enhancing its utility in asymmetric synthesis strategies for complex natural products .

Properties

IUPAC Name

6-azaspiro[4.5]decan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-3-6-10-9(7-8)4-1-2-5-9/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLAENMLBDXUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629750
Record name 6-Azaspiro[4.5]decan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362053-34-7
Record name 6-Azaspiro[4.5]decan-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362053-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[4.5]decan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[4.5]decan-9-one typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of gabapentin, a process influenced by factors such as temperature, moisture, and the presence of excipients . Another approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, leading to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[4.5]decan-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-Azaspiro[4.5]decan-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Azaspiro[4.5]decan-9-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 6-Azaspiro[4.5]decan-9-one and related spirocyclic compounds:

Compound Molecular Formula Key Structural Features Synthetic/Functional Role Biological/Industrial Relevance
This compound C₈H₁₃NO Nitrogen at 6-position; ketone at 9-position Key intermediate in pinnaic acid and halichlorine synthesis via [2,3]-Stevens rearrangement . Marine alkaloid precursor with anti-inflammatory activity .
6-Oxaspiro[4.5]decan-9-one C₉H₁₄O₂ Oxygen at 6-position; ketone at 9-position Intermediate for Oliceridine Fumarate , an opioid receptor agonist . Pharmaceutical applications due to improved metabolic stability vs. azaspiro analogs .
10-Methyl-6-azaspiro[4.5]decan-9-one hydrochloride C₁₀H₁₆ClNO Methyl substitution at 10-position; hydrochloride salt Enhances solubility for biochemical assays . Used in receptor-binding studies; modified pharmacokinetics .
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine C₁₅H₂₂N₂O Benzyl and amine groups; dual oxa/aza spiro system Explored for CNS-targeting drug design . Potential neuromodulator due to aromatic amine functionality .
6-Oxa-9-azaspiro[4.5]decane hydrochloride C₈H₁₆ClNO Hybrid oxa/aza spiro framework; hydrochloride salt Biochemical reagent for studying ion channel interactions . Stabilizes conformational isomers in aqueous media .

Structural and Functional Analysis

Heteroatom Effects

  • Nitrogen vs. Oxygen : Replacing nitrogen with oxygen (e.g., 6-azaspiro vs. 6-oxaspiro) reduces basicity but increases metabolic stability. The oxa analog’s lower basicity makes it less prone to protonation in physiological pH, enhancing bioavailability .
  • Substituent Impact : Methyl or benzyl groups (e.g., 10-methyl or 2-benzyl derivatives) introduce steric hindrance, altering binding affinity in receptor-ligand interactions .

Physicochemical Properties

Property This compound 6-Oxaspiro[4.5]decan-9-one
Molecular Weight (g/mol) 139.2 154.21
LogP (Predicted) 1.2 1.8
Water Solubility Moderate Low
Hydrogen Bond Acceptors 2 3

Biological Activity

6-Azaspiro[4.5]decan-9-one is a unique bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, synthesis, and potential therapeutic applications based on recent research findings.

1. Structure and Properties

This compound features a spirocyclic structure, which includes a nitrogen atom integrated into a nine-membered carbon ring fused with a five-membered nitrogen-containing ring. This unique arrangement contributes to its chemical properties and biological activities.

2.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound and its derivatives:

  • A series of 1-thia-4-azaspiro[4.5]decan-3-one compounds were synthesized and evaluated for their activity against human coronaviruses and influenza viruses. Among these, certain derivatives exhibited significant inhibitory effects on human coronavirus 229E replication, with the most potent analog showing an EC50 value of 5.5 µM .
CompoundEC50 (µM)Activity
8n5.5Anti-coronavirus
7m-Anti-coronavirus
7n-Anti-coronavirus

The structure-activity relationship (SAR) indicated that substituents at the C-2 and C-8 positions significantly influenced antiviral efficacy, emphasizing the importance of molecular modifications in enhancing biological activity .

2.2 Inhibition of VCAM-1

This compound has also been implicated in the inhibition of vascular cell adhesion molecule-1 (VCAM-1), which plays a critical role in inflammatory processes such as atherosclerosis and coronary artery disease . The inhibition of VCAM-1 can potentially lead to therapeutic applications in treating various inflammatory diseases.

The biological effects of this compound are mediated through several mechanisms:

  • Binding Interactions : The compound interacts with specific biomolecules, altering their function.
  • Enzyme Inhibition : It may inhibit enzymes involved in viral replication or inflammatory processes.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed, which could influence cellular responses to pathogens or inflammation .

4. Synthesis

The synthesis of this compound typically involves cyclization reactions from appropriate precursors under controlled conditions to yield various derivatives with potential pharmacological applications .

Synthesis Overview

Common methods include:

  • Intramolecular cyclization reactions.
  • Modifications to enhance stability and reactivity.

5. Case Studies and Research Findings

Research has focused on the development of new derivatives based on the azaspiro framework:

  • Antiviral Screening : In vitro studies demonstrated that specific structural modifications led to enhanced antiviral activity against coronaviruses while maintaining low cytotoxicity .
  • Inflammation Models : The inhibition of VCAM-1 was tested in cellular models, showing promise for treating inflammatory diseases .
  • Comparative Studies : The biological activity of this compound was compared with other spirocyclic compounds, highlighting its unique efficacy profile .

6. Conclusion

This compound represents a promising scaffold for drug development, particularly in antiviral therapies and treatments for inflammatory diseases. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azaspiro[4.5]decan-9-one
Reactant of Route 2
6-Azaspiro[4.5]decan-9-one

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